2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate

Description

Systematic Nomenclature and Structural Identification

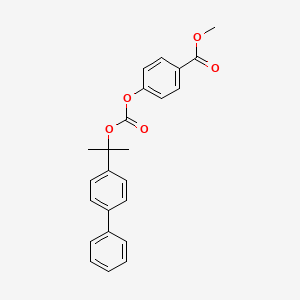

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex multi-aromatic structure. The compound is registered under Chemical Abstracts Service number 31140-37-1 and possesses the molecular formula C₂₄H₂₂O₅ with a corresponding molecular weight of 390.43 atomic mass units. The systematic name accurately describes the presence of a biphenyl moiety attached to a propyl carbonate linkage, which is further connected to a methoxycarbonylphenyl group through a carbonate ester bond.

The structural identification reveals several key functional groups that define the compound's chemical behavior. The biphenyl system consists of two phenyl rings connected directly, providing aromatic stability and π-electron delocalization throughout the molecular framework. The propyl bridge contains a tertiary carbon center that bears two methyl groups, creating a sterically hindered environment that influences the compound's reactivity patterns. The carbonate ester functionality serves as the reactive center for protective group applications, while the methoxycarbonyl substituent introduces additional electron-withdrawing character to the aromatic system.

Alternative nomenclature systems have designated this compound with various synonyms that reflect different aspects of its structure and function. These include 2-(4-biphenylyl)-propyl 4-methoxycarbonylphenyl carbonate, biphenylisopropyl-4-methoxycarbonyl-phenylcarbonate, and 2-(4-biphenylyl)-isopropyl-4'-methoxycarbonylphenyl carbonate. The diversity in naming conventions demonstrates the compound's recognition across different chemical databases and research communities, while maintaining consistency in the core structural description.

Historical Development in Organic Chemistry Literature

The historical development of this compound is intrinsically linked to the evolution of protective group chemistry in organic synthesis. The compound emerged as part of the broader development of urethane-type protecting groups, which revolutionized peptide synthesis following the pioneering work of Bergmann and Zervas with benzyloxycarbonyl protection in 1932. This historical context established the foundation for developing acid-labile protecting groups that could provide orthogonal protection strategies in complex synthetic sequences.

The specific development of the 2-(biphenyl-4-yl)propan-2-yloxycarbonyl protecting group, commonly referred to as the biphenylisopropoxycarbonyl system, represents a significant advancement in acid-labile protection chemistry. Research conducted by Zaramella, Yeheskiely, and Strömberg demonstrated the compound's utility in solid-phase synthesis applications, particularly for oligonucleotide-peptide conjugate preparation. Their work established that this protecting group could be removed under the same acidic conditions used for dimethoxytrityl group removal, enabling unified protection strategies in complex synthetic protocols.

The compound's introduction into the literature marked a crucial advancement in developing protecting groups that exhibit selective acidolytic cleavage properties. This selectivity arises from the electronic and steric properties imparted by the biphenyl system, which stabilizes carbocation intermediates formed during acid-catalyzed deprotection. The historical significance extends beyond simple protection chemistry, as the compound has found applications in polymer science as a crosslinking agent, demonstrating the versatility of this molecular architecture.

Key Physicochemical Characteristics

The physicochemical properties of this compound reflect its complex aromatic structure and multiple functional group interactions. The compound exhibits a melting point range of 90-100°C with decomposition, indicating thermal instability at elevated temperatures that is characteristic of carbonate ester compounds. This decomposition behavior is attributed to the lability of the carbonate bond under thermal stress, which can lead to decarboxylation and formation of various degradation products.

The compound demonstrates a calculated boiling point of 530.7°C at standard atmospheric pressure, though this value represents theoretical extrapolation given the compound's tendency to decompose before reaching this temperature. The flash point of 230.1°C indicates relatively low volatility and moderate thermal stability under normal handling conditions. These thermal properties are consistent with the presence of multiple aromatic rings and the carbonate ester functionality, which contribute to intermolecular interactions and reduced volatility.

Table 1: Physical Properties of this compound

The density value of 1.178 g/cm³ reflects the compound's relatively compact molecular packing, influenced by the aromatic ring systems and their ability to engage in π-π stacking interactions. The refractive index of 1.572 is consistent with aromatic compounds containing multiple conjugated systems, indicating significant light-matter interactions due to the extended π-electron system. The extremely low vapor pressure of 2.4×10⁻¹¹ mmHg at 25°C confirms the compound's low volatility and suggests minimal atmospheric release under normal conditions.

Table 2: Chemical Stability and Storage Characteristics

The compound requires storage at refrigerated temperatures between 2-8°C to maintain chemical stability and prevent degradation. This temperature requirement reflects the inherent instability of the carbonate ester bond and the potential for hydrolysis or thermal decomposition at elevated temperatures. The compound demonstrates high sensitivity to acidic conditions, with complete deprotection achievable using 3% trichloroacetic acid within minutes, making it particularly valuable for applications requiring mild deprotection conditions.

Properties

IUPAC Name |

methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYPBZYXNPAGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901151920 | |

| Record name | Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31140-37-1 | |

| Record name | Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31140-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dimethyl-p-phenylbenzyl hydrogen carbonate , ester with methyl p-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbonate Formation via Reaction of Alcohol with Activated Carbonate Derivative

-

- 2-(4-Biphenylyl)-prop-2-ol (a biphenyl-containing secondary alcohol)

- Methyl 4-hydroxycarbonylphenyl carbonate or a suitable activated carbonate derivative (e.g., chloroformate derivative)

-

- The reaction is typically carried out in an anhydrous organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- A base such as pyridine or triethylamine is used to scavenge the acid generated during carbonate formation.

- The reaction temperature is maintained at 0°C to room temperature to control the reaction rate and avoid side reactions.

- The reaction proceeds via nucleophilic attack of the alcohol oxygen on the activated carbonate carbon, forming the carbonate linkage.

Alternative Synthesis via Phosgene or Carbonyl Diimidazole (CDI) Activation

-

- The methoxycarbonylphenol is first converted into an activated carbonate intermediate using phosgene or CDI.

- The activated intermediate then reacts with 2-(4-biphenylyl)-prop-2-ol to form the desired carbonate.

-

- This method allows for controlled activation and can improve yields.

- CDI is preferred over phosgene for safety and environmental reasons.

-

- Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

- Completion is indicated by disappearance of starting alcohol and carbonate intermediate formation.

Research Findings and Optimization Data

| Parameter | Conditions/Findings | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Anhydrous conditions necessary |

| Base | Pyridine, Triethylamine | Neutralizes HCl or acid byproducts |

| Temperature | 0°C to Room Temperature | Controls reaction rate and side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Yield | Typically 70–85% | Dependent on purity of starting materials |

| Purification | Silica gel chromatography | Hexane/ethyl acetate eluent |

| Characterization | NMR, Mass Spectrometry, HPLC | Confirms structure and purity |

- Optimization:

- Lower temperatures reduce side reactions such as hydrolysis.

- Use of dry solvents and inert atmosphere improves yield and purity.

- Stoichiometric control of reagents avoids excess carbonate or alcohol residues.

Chemical Reactions Analysis

Nucleophilic Substitution and Hydrolysis

The carbonate group undergoes hydrolysis under acidic or basic conditions to yield 4'-methoxycarbonylphenol and 2-(4-biphenylyl)-propan-2-ol . For example:

Conditions : Hydrolysis typically requires polar solvents (e.g., THF/HO) and elevated temperatures (60–80°C) .

Transesterification

The carbonate can react with alcohols (e.g., methanol, ethanol) in the presence of a base (e.g., NaCO) to form new esters:

Catalysts : Basic conditions or lipases .

Palladium-Catalyzed Cross-Coupling

The biphenylyl group participates in Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis. For instance:

-

Catalyst : Pd(PPh) or PdCl(dppf) (1–5 mol%).

-

Base : NaCO or KCO (2–3 equiv).

-

Solvent : THF/HO or dioxane/HO.

-

Temperature : 60–80°C.

-

Yield : 53–86% (dependent on substituents).

Reaction Data and Case Studies

Challenges and Optimization

-

Catalyst Loading : Pd levels in final products range from 3–2500 ppm, necessitating purification via filtration or chelating agents .

-

Solvent Selection : Renewable solvents like 2-methyltetrahydrofuran (2MeTHF) improve sustainability without compromising yield .

-

Side Reactions : Competing hydrolysis or decarbonylation may occur under prolonged heating .

Scientific Research Applications

Synthesis and Production

The synthesis of BPOC typically involves esterification reactions, where the carboxylic acid group reacts with an alcohol under acidic conditions to form the desired ester. Industrial production may utilize continuous flow reactors to enhance yield and purity, employing carefully selected catalysts and solvents .

Chemistry

BPOC serves as a critical building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable reagent in organic synthesis .

Reactions Involved

- Oxidation : Converts BPOC into corresponding carboxylic acids.

- Reduction : Reduces the ester group to form alcohols.

- Substitution : Allows for the introduction of different functional groups through nucleophilic substitution reactions .

Biology

In biological research, BPOC is utilized for studying enzyme inhibition and protein-ligand interactions. Its structural properties enable it to bind effectively to specific enzyme active sites, thus modulating biochemical pathways . This capability is particularly useful in drug discovery and development.

Case Studies

- Enzyme Inhibition : Research has demonstrated that BPOC can inhibit certain enzymes by blocking substrate access, leading to potential therapeutic effects in diseases where these enzymes are overactive.

Medicine

BPOC has potential therapeutic applications as a precursor in drug development. Its unique structure allows for modifications that can enhance the efficacy of pharmaceutical compounds .

Therapeutic Potential

The compound's mimetic properties of benzodiazepines suggest possible applications in anxiety and sleep disorder treatments. Further studies are required to evaluate its safety and effectiveness in clinical settings.

Industry

In industrial applications, BPOC is employed in producing materials with specific properties, such as polymers and coatings. Its reactivity allows for the development of materials that can be tailored for particular uses .

Mechanism of Action

The mechanism by which 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Features :

- Core structure : A central carbonate group bridges two aromatic systems:

- A 4-biphenylylprop-2-yl group (providing steric bulk and acid lability).

- A 4′-methoxycarbonylphenyl group (contributing electron-withdrawing effects that stabilize the carbonate linkage under basic conditions).

- Molecular Formula : C24H20O5 .

Synthesis :

The compound is synthesized via reaction of 2-(4-biphenylyl)-propan-2-ol with 4′-methoxycarbonylphenyl chloroformate in dimethylformamide (DMF) at 50°C, yielding >60% .

Comparison with Similar Compounds

The following table compares 2-(4-biphenylyl)-prop-2-yl 4′-methoxycarbonylphenyl carbonate with structurally or functionally related carbonate esters and protecting-group reagents:

Key Differentiators

Acid Lability

The BPOC group in 2-(4-biphenylyl)-prop-2-yl 4′-methoxycarbonylphenyl carbonate is uniquely labile under weakly acidic conditions (e.g., 1% trifluoroacetic acid), whereas tert-butoxycarbonyl (Boc) groups (e.g., in Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(Boc)amino]acetate) require stronger acids like concentrated HCl . This makes BPOC ideal for synthesizing acid-sensitive peptides.

Steric Effects

The bulky biphenylylpropyl group enhances steric protection of amines, reducing side reactions during coupling steps compared to smaller carbonate esters like 4-chlorophenyl propan-2-yl carbonate .

Electronic Effects

The electron-withdrawing methoxycarbonyl group stabilizes the carbonate linkage against base hydrolysis, contrasting with 4′-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, where electron-donating substituents reduce stability .

Research Findings

- Synthetic Efficiency : BPOC-introduction reactions using this compound achieve >60% yields under optimized conditions (DMF, 50°C, 4h), outperforming analogous Boc-protection methods (35–80% yields) .

- Thermal Stability: Differential scanning calorimetry (DSC) studies show decomposition at 210°C, comparable to poly(Bisphenol A carbonate) (PC) but lower than aromatic sulfonates (>250°C) .

Biological Activity

2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate, commonly referred to as BPOC, is a synthetic compound that has garnered attention in various scientific fields due to its potential therapeutic applications. This article explores the biological activity of BPOC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C24H22O5

- Molar Mass : 390.43 g/mol

- Density : 1.178 g/cm³

BPOC is classified as a benzoate ester and is synthesized through esterification reactions. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

BPOC's biological activity is primarily attributed to its ability to interact with enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thus modulating various biochemical pathways. This inhibition can lead to therapeutic effects in several disease models.

Anticancer Activity

Research has indicated that BPOC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in MCF-7 breast cancer cells. Flow cytometry results showed that BPOC accelerates cell death in a dose-dependent manner.

Table 1: Anticancer Activity of BPOC

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 Glioblastoma | 45.2 ± 13.0 | Inhibits cell proliferation |

Enzyme Inhibition

BPOC has also been investigated for its enzyme inhibition capabilities. It has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K) pathways, which are critical in cancer progression.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| PI3Kδ | 3.1 |

| PI3Kβ | 650 |

Case Studies

- Study on MCF-7 Cells : A study conducted by Ribeiro Morais et al. highlighted the efficacy of BPOC in inhibiting tumor growth in vivo using MCF-7 xenograft models. The compound significantly reduced tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Another study explored the binding affinity of BPOC to PD-L1, a crucial target in cancer immunotherapy. The compound demonstrated comparable inhibitory activity to known PD-L1 antagonists, indicating its potential role in enhancing immune response against tumors .

Q & A

Q. How is 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate utilized in solid-phase peptide synthesis, and what experimental parameters optimize its efficiency?

The compound is a key reagent for introducing the acid-labile BPOC (biphenylisopropyloxycarbonyl) protecting group on amino acids. Its use involves reacting with amino groups under mild conditions (e.g., DMF at 50°C for 4 hours), achieving >60% yield. Optimization includes controlling reaction temperature (<60°C to prevent premature deprotection) and using anhydrous solvents to avoid hydrolysis. Post-reaction purification via column chromatography ensures minimal side products .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound, and how are spectral discrepancies resolved?

Key techniques include:

- FT-IR : Identification of carbonate (C=O stretch ~1750 cm⁻¹) and methoxycarbonyl (C-O stretch ~1250 cm⁻¹) groups.

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy singlet (δ ~3.9 ppm) validate substitution patterns.

- HPLC : Purity assessment (>95%) via reverse-phase chromatography. Discrepancies in peak splitting or integration ratios (e.g., regioisomers) are resolved by comparative analysis with synthesized standards or computational modeling (DFT) .

Q. How does the compound's ester functionality influence its stability under acidic conditions, and what structural features prevent premature deprotection?

The biphenylyl-propyl group sterically shields the carbonate linkage, reducing hydrolysis rates in mildly acidic environments (pH 4–6). The methoxycarbonylphenyl moiety enhances electron withdrawal, stabilizing the carbonyl against nucleophilic attack. Stability tests (TLC or LC-MS monitoring under varying pH/temperature) confirm optimal deprotection occurs only under strong acids (e.g., TFA) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the synthesis of analogous carbonate derivatives, particularly in enantioselective desymmetrization?

Rhodium-catalyzed enantioselective carbonylations (e.g., desymmetrization of mesoalkenes) employ chiral ligands to control regiochemistry. For example, using (R)-BINAP or Josiphos ligands achieves >95% enantiomeric excess (ee). Reaction monitoring via ¹H NMR (integration of diastereotopic protons) and chiral HPLC ensures regiochemical fidelity .

Q. How can computational modeling predict the compound's reactivity in novel reaction environments, such as photoactivated catalysis?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic/nucleophilic attack. For photoactivation, time-dependent DFT (TD-DFT) simulates excited-state behavior, identifying optimal wavelengths (e.g., 300–400 nm) for bond cleavage. Experimental validation via UV-Vis spectroscopy and quantum yield measurements refines models .

Q. What crystallographic tools are essential for resolving the compound's solid-state structure, and how are disorder or twinning artifacts addressed?

- SHELXL : Refinement of anisotropic displacement parameters and hydrogen bonding networks.

- WinGX/ORTEP : Visualization of thermal ellipsoids and packing diagrams. For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections. Disorder is modeled using PART instructions and validated via R-factor convergence (<5%) .

Q. How do steric and electronic effects in related diazenyl carbonates compare, and what methodologies quantify these differences?

Hammett substituent constants (σ) and Sterimol parameters (B1, B5) correlate electronic/steric effects with reaction rates. Competitive kinetic studies (e.g., between BPOC and Boc derivatives) under standardized conditions (e.g., 0.1 M HCl in dioxane) quantify rate differences. Linear free-energy relationships (LFER) validate trends .

Q. What interdisciplinary approaches resolve nomenclature inconsistencies for this compound in historical literature?

Cross-referencing CAS registry numbers (31140-37-1) and IUPAC names (e.g., methyl 4-[({[2-(biphenyl-4-yl)propan-2-yl]oxy}carbonyl)oxy]benzoate) using databases like Reaxys or SciFinder clarifies discrepancies. Automated tools (e.g., OPSIN) convert deprecated names to modern nomenclature .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis during BPOC group installation .

- Data Contradiction Analysis : Use pairwise correlation (e.g., NMR vs. XRD) to resolve spectral vs. crystallographic bond-length discrepancies .

- Safety : Handle with inert atmosphere (N₂/Ar) due to moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.